
Cresyl Violet perchlorate
Overview
Description
Cresyl Violet Perchlorate (CVP, C₁₆H₁₂ClN₃O₅; MW: 361.74 g/mol) is a cationic dye classified as an oxazine derivative, specifically known as Oxazine 9 perchlorate . It exhibits strong absorption at 593 nm (ε = 68,000 L·mol⁻¹·cm⁻¹ in methanol) and emission at ~615 nm, with a fluorescence quantum yield (Φ) of 0.54 in methanol . Its planar conjugated diaminobenzooxazine structure enables applications in neuroscience (e.g., Nissl substance staining ), fluorescence microscopy , and as a reference standard in photophysical studies . CVP is stable in organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cresyl Violet perchlorate can be synthesized through the reaction of cresyl violet acetate with perchloric acid. The reaction typically involves dissolving cresyl violet acetate in an appropriate solvent, such as ethanol, and then adding perchloric acid to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Photobleaching and Photooxidation
CVP undergoes irreversible photooxidation under laser irradiation, particularly in solid polymer matrices like poly(methyl methacrylate) (PMMA) ( ). This process follows first-order kinetics with a time-dependent rate coefficient:
where , , and depend on the diffusion coefficient (), encounter distance (), and reaction rate ().
Key Parameters:
Parameter | Value Range | Conditions |
---|---|---|
Quantum Efficiency | PMMA host, 17–170 W/cm² | |
Bleaching Number | Varies with laser intensity | |
Fraction Oxidized | ~80% | At thermal damage threshold |
Photobleaching is attributed to repeated excitation-relaxation cycles, leading to oxidative degradation of the chromophore. In liquid solutions, minimal bleaching occurs due to molecular mobility ( ).
Fluorescence Quenching
CVP’s fluorescence is quenched dynamically by iodide () in aqueous solutions, following a diffusion-controlled mechanism ( ). The quenching efficiency depends on:
-
Diffusion coefficient :
-
Encounter distance : (sum of ionic radii)
-
Reaction rate :
The process is modeled using:
where is the quenching constant, is the unquenched lifetime, and is the quencher concentration ( ).
Solvent and Micellar Interactions
CVP’s photophysics are highly solvent-dependent ( ):
Fluorescence Quantum Yields (Φf\Phi_fΦf):
Solvent/Medium | Notes | |
---|---|---|
Methanol | 0.54 | Concentration-dependent |
Water | 0.11 | Quenched by dimerization |
SDS Micelles | Increased | Stabilized monomeric form |
Triton X-100 Micelles | Decreased | Aggregation-enhanced quenching |
In aqueous micelles, electrostatic interactions with sodium dodecylsulfate (SDS) enhance , while nonionic Triton X-100 promotes aggregation, reducing fluorescence ( ).
Stability and Reactivity
Scientific Research Applications
Cresyl Violet perchlorate has a wide range of applications in scientific research, including:
Histology: Used to stain Nissl substance and nuclei in nervous tissue, aiding in the visualization of neuronal structures.
Neuroscience: Employed in the identification of Helicobacter and other microorganisms in nervous tissue.
Fluorescence Standard: Utilized as a fluorescence standard in various fluorescence-based assays and imaging techniques.
Polymer Composite Thin Films: Used in the preparation of this compound-polymer composite thin films for various applications.
Mechanism of Action
Cresyl Violet perchlorate exerts its effects primarily through its ability to bind to specific cellular components. In histological staining, it binds to Nissl substance, which consists of rough endoplasmic reticulum and ribosomes in neurons. This binding results in the characteristic violet staining of neuronal cell bodies, allowing for the visualization of neuronal structures under a microscope .
Comparison with Similar Compounds
Photophysical Properties
Table 1: Key Photophysical Parameters
Key Observations :
- Quantum Yield : CVP (Φ = 0.54) outperforms Oxazine 1 (Φ = 0.15) but is lower than Rhodamine 640 (Φ = 0.92) and Fluorescein .
- Molar Absorption : CVP’s ε (68,000) is moderate compared to Oxazine 1 (110,000) and Rhodamine 640 (95,000) .
- Stokes Shift : CVP’s Stokes shift (~620 cm⁻¹) is smaller than Fluorescein’s (~950 cm⁻¹), indicating less energy relaxation post-excitation .
Structural and Functional Differences
This compound :
- Structure: Planar diaminobenzooxazine with a conjugated system .
- Applications : Staining neurons, fluorescence standards, and laser dyes .
PyrrolylBODIPYs :
- Structure : Boron-dipyrromethene core with pyrrole substituents .
- Applications : Environment-sensitive probes with solvatochromic shifts (e.g., polarity-dependent emission) .
Rhodamine 640 :
- Structure : Xanthene derivative with high rigidity .
- Applications : High-quantum-yield standards in ultrafast spectroscopy .
Oxazine 1 :
- Structure : Larger π-system than CVP, leading to red-shifted absorption .
- Applications : Near-infrared imaging and reference dyes .
Table 2: Functional Comparisons
Key Findings :
- CVP uniquely disrupts tubulin polymerization, unlike DiOC₂(5) or resorufin .
- Its fluorescence quantum yield is solvent-independent except in aqueous media, making it reliable for methanol-based studies .
- In contrast, PyrrolylBODIPYs exhibit environment-dependent intensity changes, ideal for sensing microenvironments .
Stability and Practical Considerations
Biological Activity
Cresyl Violet perchlorate (CVP), a synthetic dye belonging to the oxazine family, is primarily recognized for its applications in biological staining and fluorescence microscopy. Its ability to selectively stain neurons has made it a valuable tool in neurobiology and histological studies. This article explores the biological activity of this compound, including its staining properties, applications in research, and relevant case studies.
- Molecular Formula : C₁₆H₁₂ClN₃O₅
- Molecular Weight : 361.737 g/mol
- CAS Number : 41830-80-2
- Melting Point : 331 - 333 °C
- Boiling Point : 482.3 °C at 760 mmHg
- Absorption Wavelength : 603 nm
Staining Properties
This compound is predominantly used as a fluorescent stain for neuronal tissues. It exhibits strong fluorescence under specific light conditions, enabling researchers to visualize neuronal structures effectively. The compound has been shown to stain neurons with high fidelity, allowing for accurate quantification of neuronal populations in various studies.
Comparison of Staining Techniques
Staining Method | Neuronal Intensity | Cost-Effectiveness | Protocol Complexity |
---|---|---|---|
This compound | Moderate | High | Low |
Parvalbumin (PV) | High | Moderate | High |
Research indicates that CVP provides comparable results to parvalbumin staining while being simpler and more cost-effective for estimating neuronal numbers .
Applications in Research
- Neuroscience Studies : CVP is extensively used in studies focusing on the morphology and distribution of neurons. For example, Kaur et al. (2017) utilized CVP to estimate the total number of spiral ganglion neurons (SGNs) in cochlear sections, finding no significant differences when compared to PV-stained sections .
- Fluorescence Spectroscopy : The dye has also been employed in femtosecond laser spectroscopy due to its strong vibrational quantum beats. Researchers have noted that CVP serves as an excellent baseline test for evaluating the functionality of spectrometers .
- Histopathology : CVP staining is used to assess histopathological changes in tissues. Studies have shown that CVP-stained sections do not exhibit significant histopathological alterations under light microscopy, indicating its reliability as a staining agent .
Case Study 1: Neuronal Quantification
In a comparative study by Kaur et al., this compound was used to estimate the total number of SGNs in human cochlear sections. The study concluded that CVP staining was effective for quantifying neuronal populations, showing no significant difference compared to more complex methods like PV immunostaining .
Case Study 2: Spectroscopic Analysis
A decade-long analysis conducted by Turner Research Group highlighted the use of Cresyl Violet in femtosecond laser spectroscopy experiments. The findings emphasized the dye's role in testing new spectrometer designs and understanding photochemical properties through strong vibrational modes observed during experiments .
Q & A
Basic Research Questions
Q. How does Cresyl Violet Perchlorate compare to parvalbumin (PV) immunostaining for neuronal quantification in histological studies?
this compound (CV) provides comparable neuronal counts to PV immunostaining (e.g., 27,485 ± 3,251 vs. 26,705 ± 1,823 neurons, p = 0.552) but offers methodological simplicity and cost-effectiveness . While PV staining better reflects neuronal functional states (e.g., spiral ganglion neurons), CV is preferred for quantitative volumetric analyses due to its streamlined protocol. Researchers should validate staining consistency across tissue batches and use stereological probes to estimate neuronal volumes (e.g., 3487.63 ± 951 µm³ for CV) .
Q. What are the critical tissue preparation requirements for this compound staining?
CV requires fixation in 3–10% formaldehyde and sectioning into 20–50 µm thick frozen brain slices . Avoid over-fixation, which may reduce dye penetration. Post-staining, sections are stable under light for decades, enabling archival use. Note that CV does not stain glial cells or neuronal processes, limiting its utility for studying non-somatic structures .
Q. What safety protocols are essential when handling this compound?
CV is classified as irritating (Xi) and requires protective gear (gloves, lab coats, and goggles) to prevent eye, skin, or respiratory exposure . Work in a fume hood, and follow emergency protocols (e.g., S26: flush eyes with water; S36: wear protective clothing). Store at room temperature in airtight containers to mitigate hygroscopicity .
Q. What are the limitations of this compound in neural tissue analysis?
CV stains only neuronal cell bodies, excluding glial cells, axons, and dendrites . For comprehensive tissue analysis, combine CV with glial-specific markers (e.g., GFAP) or retrograde tracers. Additionally, fixation artifacts may alter Nissl substance visibility, necessitating controls for shrinkage .
Advanced Research Questions
Q. How is this compound utilized as a fluorescence quantum yield (ΦF) reference standard?
CV’s high ΦF (0.54 in ethanol) makes it a benchmark for calibrating spectrofluorometers, particularly for red/NIR-emitting dyes like BODIPYs . Methodologically, prepare CV in anhydrous ethanol to avoid solvent quenching, and validate against secondary standards (e.g., Rhodamine 6G) to ensure instrument linearity .
Q. What experimental adjustments enhance signal-to-noise ratios in two-quantum (2Q) spectroscopy studies using this compound?
In 2Q electronic spectroscopy, CV’s vibronic signals (e.g., ~600–700 nm) require dual-chopping balanced detection to suppress nonresonant background . Optimize pulse shapers to isolate 2Q transitions and pair with DFT calculations to assign electronic states (e.g., highly displaced harmonic oscillators) .
Q. How does this compound facilitate fluorescent silver nanocluster synthesis?
CV acts as a stabilizing agent in DNA-templated nanocluster synthesis. Combine CV with X-shaped DNA scaffolds and reduce AgNO₃ using NaBH₄ under inert conditions. Monitor cluster formation via fluorescence shifts (e.g., 400 → 600 nm) .
Q. What methodological challenges arise when correlating CV-stained neuronal volumes with functional states?
While CV provides somatic volume data (e.g., 131.68 ± 50 µm³ nuclear volume), it lacks functional resolution. Integrate electrophysiological recordings or calcium imaging post-staining to link structural metrics to activity .
Q. How can CV-derived perchlorate ions be quantified in environmental or biochemical samples?
Use flow injection analysis with Brilliant Cresyl Blue extraction (pH 6.0, methyl isobutyl ketone). CV’s perchlorate moiety enables detection at 0.003–1.00 µg/mL, but validate against ion chromatography to rule out matrix interference .
Q. What theoretical insights does CV provide into electronic correlations via multidimensional spectroscopy?
CV’s 2Q signals validate post-Hartree–Fock electronic correlation models. Compare experimental vibronic patterns (e.g., 2D spectral fingerprints) with TD-DFT simulations to resolve excited-state couplings and charge-transfer dynamics .
Properties
IUPAC Name |
(9-aminobenzo[a]phenoxazin-5-ylidene)azanium;perchlorate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O.ClHO4/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;2-1(3,4)5/h1-8,18H,17H2;(H,2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHUTAPXZITNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=[NH2+])C=C3C2=NC4=C(O3)C=C(C=C4)N.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18472-89-4 (Parent) | |
Record name | Cresyl violet 670 perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041830802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50885849 | |
Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine deep green crystals; [MSDSonline] | |
Record name | Cresyl violet 670 perchlorate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8335 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41830-80-2 | |
Record name | Cresyl violet 670 perchlorate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041830802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzo[a]phenoxazin-7-ium, 5,9-diamino-, perchlorate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,9-diaminobenzo[a]phenoxazin-7-ium perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.492 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.